molecular formula C14H9Cl2NO2 B019901 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one CAS No. 73328-71-9

1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one

Cat. No. B019901
Key on ui cas rn: 73328-71-9
M. Wt: 294.1 g/mol
InChI Key: QZGDFRBQDMINQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06355680B1

Procedure details

The 2-[(2,6-dichloro-4-methoxyphenyl)amino]phenylacetic acid (0.1 mol) from example 22 was added in portions to a melt of 200 g of pyridine hydrochloride (1.75 mol) at 170° C. The mixture was heated at 180° C. for 3 h and poured onto 2000 ml of ice water while hot. The precipitated product was filtered off, washed with water, and dissolved in 1000 ml of ethyl acetate. The organic phase was washed with 200 ml of 1N HCl in water (2×100 ml) and evaporated to give N-(2,6-dichloro-4-hydroxyphenyl) oxindole. To a solution of 8 g of N-(2,6-dichloro-4-hydroxyphenyl)-oxindole in 200 ml of n-butanol were added 7 g of NaOH and 1 g of KOH, and the reaction mixture was refluxed for 24 h and evaporated in vacuo. The residue was dissolved in 700 ml of water and the aqueous solution was extracted with ether (2×200 ml), cooled to 0° C., and acidified with concentrated HCl. The precipitate was taken up in 300 ml of ether. The organic phase was washed with 30 ml of water, 0.5N NaHCO3 (5×80 ml), and 80 ml of 2N KHCO3 solution. The combined NaHCO3 extracts were cooled to 0° C. and acidified with 2N HCl, and the precipitate was dissolved in 200 ml of ether. The organic layer was washed with 30 ml of water and evaporated to yield 2-[(2,6-dichloro-4-hydroxyphenyl)amino]phenylacetic acid.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[N:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][C:11]1=[O:19].[OH-:20].[Na+].[OH-].[K+]>C(O)CCC>[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[NH:10][C:18]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH2:12][C:11]([OH:19])=[O:20] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)O)Cl)N1C(CC2=CC=CC=C12)=O
Name
Quantity
7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 700 ml of water
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with ether (2×200 ml)
WASH
Type
WASH
Details
The organic phase was washed with 30 ml of water, 0.5N NaHCO3 (5×80 ml), and 80 ml of 2N KHCO3 solution
TEMPERATURE
Type
TEMPERATURE
Details
The combined NaHCO3 extracts were cooled to 0° C.
DISSOLUTION
Type
DISSOLUTION
Details
the precipitate was dissolved in 200 ml of ether
WASH
Type
WASH
Details
The organic layer was washed with 30 ml of water
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)O)Cl)NC1=C(C=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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